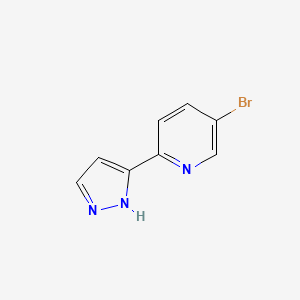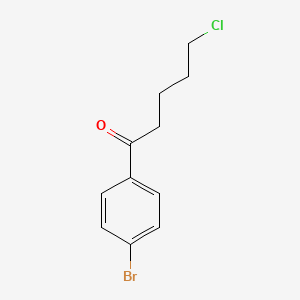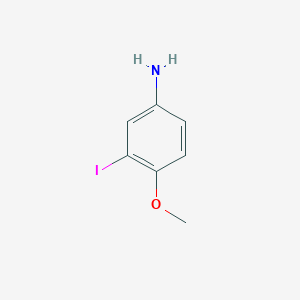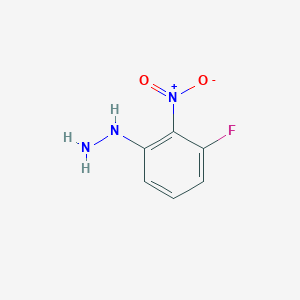
(3-氟-2-硝基苯基)肼
描述
(3-Fluoro-2-nitrophenyl)hydrazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insight into the chemistry of similar hydrazine derivatives. For instance, hydrazine derivatives are known to be key precursors in the synthesis of various energetic materials, as indicated by the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, which is used to produce hexanitrazobenzene, a high-performance energetic material . Additionally, the photochemistry of fluorophenyl azides, which can produce hydrazines upon photolysis, suggests that (3-Fluoro-2-nitrophenyl)hydrazine could potentially be synthesized or involved in similar photochemical reactions .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the condensation of appropriate precursors. For example, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine was achieved through the condensation of picryl chloride with hydrazine hydrate in methanol at moderate temperatures . This suggests that (3-Fluoro-2-nitrophenyl)hydrazine could potentially be synthesized through a similar condensation reaction, possibly involving a fluoro-nitrophenyl chloride and hydrazine hydrate.
Molecular Structure Analysis
While the molecular structure of (3-Fluoro-2-nitrophenyl)hydrazine is not directly discussed, the structure of related compounds can be characterized using spectroscopic methods such as IR and 1H NMR . These techniques could be applied to determine the molecular structure of (3-Fluoro-2-nitrophenyl)hydrazine, including the identification of functional groups and the confirmation of the molecular framework.
Chemical Reactions Analysis
The chemical reactions of hydrazine derivatives can vary widely. In the case of fluorophenyl azides, photolysis in the presence of diethylamine can lead to the formation of hydrazines or azepines, depending on the substitution pattern of the fluorophenyl azides . This indicates that (3-Fluoro-2-nitrophenyl)hydrazine could also undergo photolysis to yield various reaction products. Additionally, the reaction of hydrazine with nitrous acid to form fluorescent derivatives, as seen with 4-hydroxyphenethylamine compounds, suggests that (3-Fluoro-2-nitrophenyl)hydrazine might also react with nitrous acid under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives can be influenced by their molecular structure. For instance, the energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, such as velocity of detonation, were found to be superior to other energetic materials, indicating that the nitro and hydrazine functional groups contribute significantly to its performance . Although the specific properties of (3-Fluoro-2-nitrophenyl)hydrazine are not provided, it can be inferred that the presence of the fluoro and nitro groups would similarly affect its physical and chemical properties, potentially making it a candidate for energetic material applications or as a fluorescent labeling agent .
科学研究应用
基因毒性杂质分析
(3-氟-2-硝基苯基)肼作为更广泛的肼家族的一部分,被审查其在制药中作为基因毒性杂质的作用。Elder、Snodin和Teasdale(2011年)强调了控制这类杂质的分析方法,因为人们担心它们可能具有基因毒性。该研究强调了多种分析技术的多样性,包括HPLC、GC和IC,通常需要衍生化来有效地检测和定量这些化合物。这凸显了稳健的分析方法对确保制药安全和合规性的至关重要性(Elder et al., 2011)。
致癌性质
肼类化合物,包括(3-氟-2-硝基苯基)肼等衍生物,被广泛研究其致癌潜力。Tóth(2000年,1994年,1996年)的研究广泛审查了肼类化合物的天然存在、合成生产以及致癌风险。这些研究共同表明,肼类化合物,无论是天然的还是合成的,由于其致癌性质,对环境和健康构成重大风险。Tóth(2000年)的综述表明,肼类广泛存在于各种环境和工业背景中,因此有必要进一步调查它们对人类健康的长期影响(Tóth,2000年;Tóth,1994年)。
高能燃料推进剂
肼类衍生物,包括(3-氟-2-硝基苯基)肼,在高能燃料推进剂中的应用是另一个研究领域。Davis和Yilmaz(2014年)审查了关于高能燃料系统的文献,强调了减少与有毒推进剂如肼相关风险的努力。他们的研究指出了用较少毒性配方(如高纯度过氧化氢)替代肼的趋势,突出了对更安全、更高效的高能燃料推进剂的持续研究(Davis & Yilmaz, 2014)。
安全和危害
属性
IUPAC Name |
(3-fluoro-2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(9-8)6(4)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXBMWBKJEDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-nitrophenyl)hydrazine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


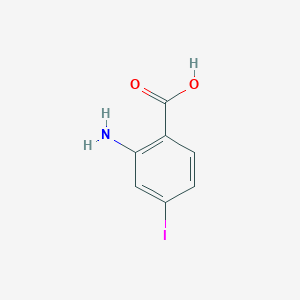
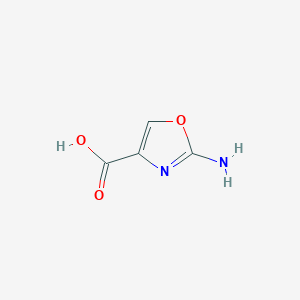

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)


![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
